Home > Products > Screening Compounds P68176 > 4-Chlorokynurenine
4-Chlorokynurenine - 75802-84-5

4-Chlorokynurenine

Catalog Number: EVT-256785
CAS Number: 75802-84-5
Molecular Formula: C10H11ClN2O3
Molecular Weight: 242.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Chlorokynurenine is a synthetic, chlorinated analog of kynurenic acid, a naturally occurring neuromodulator. [] It acts as a prodrug for 7-chlorokynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the glycine co-agonist (GlyB) site of the N-methyl-D-aspartate (NMDA) receptor. [] This mechanism makes 4-Cl-KYN a valuable tool in researching the role of NMDA receptors in various neurological and psychiatric disorders.

4-Cl-KYN readily crosses the blood-brain barrier, a significant advantage over 7-Cl-KYNA, which has limited penetration. [, ] Once inside the brain, 4-Cl-KYN is converted to 7-Cl-KYNA primarily within activated astrocytes, allowing for targeted action at sites of injury or disease. [, ]

Future Directions
  • Optimizing Drug Delivery: Further research is needed to optimize the delivery of 4-Cl-KYN and enhance its conversion to 7-Cl-KYNA within the brain. Strategies may include developing novel delivery systems or exploring co-administration with agents that inhibit 7-Cl-KYNA efflux from the brain. []

  • Understanding Individual Responses: Exploring the pharmacogenetics of 4-Cl-KYN metabolism and transport may help predict individual responses and optimize treatment strategies. []

7-Chlorokynurenic Acid (7-Cl-KYNA)

  • Relevance: 7-Chlorokynurenic Acid is the primary active metabolite of 4-Chlorokynurenine. [, , , , ] While 7-Cl-KYNA displays promising therapeutic potential, its limited brain penetration necessitates the use of 4-Chlorokynurenine as a brain-penetrant prodrug. [, ]

N-Acetyl-4-Chlorokynurenine

  • Compound Description: N-Acetyl-4-Chlorokynurenine is a novel acetylated metabolite of 4-Chlorokynurenine. [, ] It has been shown to inhibit renal and hepatic transporters involved in drug excretion. [, ]
  • Relevance: Although N-Acetyl-4-Chlorokynurenine does not interfere with 4-Chlorokynurenine's uptake across the blood-brain barrier via the LAT1 transporter, its inhibitory effect on excretion transporters suggests a potential role in modulating the pharmacokinetics of 4-Chlorokynurenine and other drugs. [, ]

Kynurenic Acid (KYNA)

  • Relevance: Kynurenic Acid is the endogenous analog of 7-Chlorokynurenic acid, and both are metabolites of tryptophan. [, ] The structural similarities between Kynurenic Acid and 7-Cl-KYNA highlight the importance of the kynurenine pathway in modulating NMDA receptor activity. Additionally, the shared limitation of poor blood-brain barrier penetration underscores the need for prodrug strategies, as exemplified by 4-Chlorokynurenine. []

L-Kynurenine

  • Compound Description: L-Kynurenine is a metabolite of tryptophan and a precursor to Kynurenic Acid. [] It is produced in the central nervous system and implicated in various physiological and pathological processes. []
  • Relevance: L-Kynurenine is a key intermediate in the kynurenine pathway and the direct precursor to Kynurenic Acid. [] Understanding its metabolism is crucial for elucidating the mechanisms of action of 4-Chlorokynurenine and its active metabolite, 7-Cl-KYNA, both of which target the kynurenine pathway to influence NMDA receptor function. []

5,7-Dichlorokynurenic Acid (5,7-Cl2-KYNA)

  • Compound Description: 5,7-Dichlorokynurenic Acid is a potent glycine/NMDA receptor antagonist with potential therapeutic interest. [] Similar to 7-Cl-KYNA, its clinical application is hampered by its limited ability to cross the blood-brain barrier. []
  • Relevance: 5,7-Dichlorokynurenic Acid shares a similar structure and mechanism of action with 7-Chlorokynurenic acid, both acting as glycine/NMDA receptor antagonists. [] The comparable challenge of limited blood-brain barrier penetration for both compounds further emphasizes the value of prodrug strategies like the one employed with 4-Chlorokynurenine. []

L-4,6-Dichlorokynurenine (4,6-Cl2-KYN)

  • Compound Description: L-4,6-Dichlorokynurenine is an amino acid and a precursor to 5,7-Dichlorokynurenic Acid. [] It exhibits affinity for the large neutral amino acid transporter at the blood-brain barrier, suggesting its potential as a prodrug for delivering 5,7-Dichlorokynurenic Acid to the brain. []
  • Relevance: L-4,6-Dichlorokynurenine represents a parallel prodrug approach to that of 4-Chlorokynurenine, aiming to circumvent the blood-brain barrier limitations of its active metabolite, 5,7-Dichlorokynurenic Acid. [] This highlights the importance of utilizing prodrug strategies for centrally acting drugs with poor brain penetration. []

6-Chlorotryptophan

  • Compound Description: 6-Chlorotryptophan is an inhibitor of quinolinate synthesis. [] It is metabolized to 4-Chlorokynurenine and 7-Chlorokynurenic Acid in vivo. []
  • Relevance: 6-Chlorotryptophan's metabolic conversion to 4-Chlorokynurenine and 7-Chlorokynurenic Acid suggests an alternative route for the formation of these compounds in vivo. [] It also underscores the interconnectedness of metabolic pathways involved in tryptophan metabolism and their influence on kynurenine pathway dynamics. []

4-Chloro-3-Hydroxyanthranilic Acid

  • Compound Description: 4-Chloro-3-Hydroxyanthranilic Acid is a metabolite of 4-Chlorokynurenine. [, , ] It acts as an inhibitor of quinolinic acid synthesis, further contributing to the neuroprotective effects associated with 4-Chlorokynurenine administration. [, ]
  • Relevance: As a metabolite of 4-Chlorokynurenine, 4-Chloro-3-Hydroxyanthranilic Acid provides an additional mechanism for the therapeutic effects observed with 4-Chlorokynurenine administration. [, ] Its inhibition of quinolinic acid synthesis, coupled with 7-Cl-KYNA's NMDA receptor antagonism, suggests a multifaceted neuroprotective action of 4-Chlorokynurenine. [, ]

Quinolinic Acid

  • Compound Description: Quinolinic Acid is an endogenous NMDA receptor agonist and excitotoxin. [, , ] Excessive Quinolinic Acid levels are implicated in various neurological disorders. []
  • Relevance: Quinolinic Acid represents the opposing action to that of 7-Chlorokynurenic acid at NMDA receptors. [, ] While 7-Cl-KYNA blocks NMDA receptors, Quinolinic Acid activates them, highlighting the delicate balance of these pathways in regulating neuronal excitability. The ability of 4-Chlorokynurenine's metabolite, 4-Chloro-3-Hydroxyanthranilic Acid, to inhibit Quinolinic Acid synthesis further emphasizes the therapeutic potential of targeting this pathway. [, , ]
Classification

4-Chlorokynurenine falls under the category of neuropharmaceuticals and is classified as an NMDA receptor antagonist. It is structurally related to kynurenine, a metabolite of the amino acid tryptophan, and possesses a chlorine atom at the fourth position of the kynurenine structure.

Synthesis Analysis

The biosynthesis of 4-chlorokynurenine involves a complex enzymatic pathway starting from L-tryptophan. Research indicates that it is synthesized by four key enzymes in the biosynthetic pathway of the lipopeptide antibiotic taromycin, derived from the marine bacterium Saccharomonospora sp. CNQ-490. The initial step is catalyzed by Tar14, a flavin-dependent tryptophan chlorinase, which converts L-tryptophan into L-6-chloro-tryptophan. This is followed by the action of Tar13 (tryptophan 2,3-dioxygenase) and Tar16 (kynurenine formamidase), which facilitate the conversion to L-4-chlorokynurenine .

Key Parameters in Synthesis:

  • Enzymes Involved: Tar14, Tar13, Tar15, and Tar16.
  • Kinetic Parameters: For Tar13 with L-6-chloro-tryptophan, kcat=0.03s1k_{\text{cat}}=0.03\,s^{-1} and KM=112.3μMK_M=112.3\,\mu M were determined .
  • Conversion Rates: The conversion rates for various substrates were assessed, showing high specificity for chlorinated substrates.
Molecular Structure Analysis

The molecular formula of 4-chlorokynurenine is C10H11ClN2O3C_{10}H_{11}ClN_2O_3, with a molar mass of approximately 242.66 g/mol. The structure features a chlorinated aromatic ring and an amino acid backbone typical of kynurenine derivatives.

Structural Characteristics:

  • IUPAC Name: 3-(4-Chloroanthraniloyl)-DL-alanine.
  • Functional Groups: Contains an amine group (-NH2), carboxylic acid group (-COOH), and a chloro-substituted aromatic ring.
  • 3D Structure: The compound can be represented in various structural formats including SMILES and InChI codes for computational modeling.
Chemical Reactions Analysis

4-Chlorokynurenine participates in several chemical reactions primarily related to its conversion into active metabolites. The primary reaction involves its transformation into 7-chlorokynurenic acid through the action of kynurenine aminotransferase in astrocytes. This conversion is crucial for its pharmacological activity.

Relevant Reactions:

  • Conversion to Active Metabolites:
    • 4 Chlorokynurenine+Kynurenine Aminotransferase7 Chlorokynurenic Acid\text{4 Chlorokynurenine}+\text{Kynurenine Aminotransferase}\rightarrow \text{7 Chlorokynurenic Acid}

This reaction highlights the importance of enzymatic processes in activating prodrugs like 4-chlorokynurenine.

Mechanism of Action

The mechanism of action of 4-chlorokynurenine primarily involves its role as a prodrug that modulates NMDA receptor activity. Upon administration, it crosses the blood-brain barrier and is converted to 7-chlorokynurenic acid, which inhibits the glycine co-agonist site on NMDA receptors.

Mechanistic Insights:

  • NMDA Receptor Modulation: By inhibiting this receptor subtype, 7-chlorokynurenic acid affects neuronal excitability and has implications for neuroinflammation pathways.
  • Clinical Trials: Studies have shown that AV-101 can influence gamma-band oscillations in the brain associated with depression treatment .
Physical and Chemical Properties Analysis

4-Chlorokynurenine exhibits specific physical and chemical properties that are critical for its function as a drug candidate.

Key Properties:

  • Solubility: Soluble in water; bioavailability ranges from 39% to 84% in rodent studies and at least 31% in humans.
  • Elimination Half-Life: Approximately 2 to 3 hours post-administration .
  • Stability: Stability under physiological conditions is essential for its therapeutic efficacy.
Applications

The primary application of 4-chlorokynurenine lies in its potential as an antidepressant. Clinical trials have explored its efficacy in treatment-resistant depression with varying results. Additionally, preclinical studies suggest possible benefits in neurodegenerative diseases due to its effects on neuroinflammation pathways.

Scientific Applications Include:

  • Neuropharmacology: Investigated as a rapid-acting antidepressant.
  • Research on Neuroinflammation: Potential use in studying mechanisms underlying neurodegenerative disorders.
  • Developmental Studies: Ongoing research into optimizing synthesis routes and understanding metabolic pathways related to kynurenines.
Mechanisms of Action and Pharmacodynamics of 4-Chlorokynurenine

4-Chlorokynurenine (4-Cl-KYN, AV-101) is an investigational prodrug that targets the glutamatergic system through a multi-step bioactivation process and selective receptor interactions. Its pharmacodynamic profile centers on the metabolic production of the active NMDA receptor antagonist 7-chlorokynurenic acid (7-Cl-KYNA) and downstream effects on synaptic plasticity.

Prodrug Conversion to 7-Chlorokynurenic Acid (7-Cl-KYNA)

4-Cl-KYN serves as a brain-penetrant precursor designed to overcome the blood-brain barrier (BBB) limitations of its active metabolite, 7-Cl-KYNA. Upon oral administration, 4-Cl-KYN is rapidly absorbed into the systemic circulation. Its lipophilicity and structural similarity to large neutral amino acids enable active transport across the BBB via the L-type amino acid transporter 1 (LAT1) [1] [3]. This transport mechanism results in a human bioavailability of ≥31%, with peak plasma concentrations (Cmax) reaching 64.4 μg/mL at the highest clinical dose (1440 mg) [9].

Table 1: Pharmacokinetic Properties of 4-Cl-KYN and Its Active Metabolite

Property4-Cl-KYN7-Cl-KYNA
Molecular Weight242.66 g/mol224.6 g/mol
BBB PenetrationHigh (via LAT1 transporter)Negligible (without prodrug)
Plasma Tmax~2 hours (dose-dependent)1.5-2 hours post-4-Cl-KYN dosing
Plasma Half-life1.64–1.82 hoursNot fully characterized
Bioactivation SitePrimarily CNS astrocytesN/A (active metabolite)

Once within the central nervous system (CNS), 4-Cl-KYN undergoes enzymatic transformation by kynurenine aminotransferases (KATs II) in astrocytes to yield 7-Cl-KYNA [1] [3]. This conversion is highly efficient, with rodent microdialysis studies showing peak hippocampal 7-Cl-KYNA concentrations of ~100 nM within 1.5 hours after systemic 4-Cl-KYN administration [3] [5]. The prodrug strategy thus overcomes 7-Cl-KYNA’s inherent inability to cross the BBB, enabling targeted CNS delivery.

Astrocyte-Specific Metabolism and Intracerebral Bioactivation

The intracerebral metabolism of 4-Cl-KYN exhibits striking cellular and regional specificity. Astrocytes, not neurons, express the requisite KAT II enzymes for converting 4-Cl-KYN to 7-Cl-KYNA [1] [3] [7]. This astrocyte-specific bioactivation was confirmed using in situ hybridization and enzymatic activity assays, revealing high KAT II expression in astrocytic endfeet surrounding brain capillaries [1] [7]. Consequently, 7-Cl-KYNA production occurs predominantly at the vascular interface, facilitating its release into the synaptic space.

Table 2: Regional Distribution of 7-Cl-KYNA After 4-Cl-KYN Administration

Brain Region7-Cl-KYNA Concentration (nM)Time to Peak (Hours)Study Model
Hippocampus100 ± 161.5Mouse microdialysis
Prefrontal Cortex85 ± 14*1.5-2.0Rat microdialysis
Spinal Cord68 ± 12*2.0Rat tissue assay
Striatum92 ± 18*1.5Rat tissue assay

*Estimated from tissue homogenization studies [3] [6]

Pharmacogenetic factors influence this metabolism. A 2024 study identified a single-nucleotide polymorphism (SNP) in N-acetyltransferase 8 (NAT8, rs13538) linked to increased plasma levels of the metabolite N-acetyl-4-Cl-KYN, which may compete with 4-Cl-KYN for transport and metabolism [2]. Another SNP in SLC7A5 (rs28582913), encoding LAT1, correlated with lower 7-Cl-KYNA plasma concentrations, suggesting transporter variability affects CNS delivery [2].

GlycineB Site Antagonism at NMDA Receptors: Selectivity and Potency

7-Cl-KYNA exerts its primary biological effect through potent and selective antagonism of the glycineB co-agonist site on the GluN1 subunit of NMDA receptors (NMDARs) [3] [4] [7]. Unlike channel-blocking NMDAR antagonists (e.g., ketamine, MK-801), which non-competitively inhibit ion flux, 7-Cl-KYNA competitively binds the glycineB site with a half-maximal inhibitory concentration (IC50) of ~100 nM [3] [4]. This prevents glycine or D-serine binding, a prerequisite for NMDAR activation, thereby allosterically inhibiting receptor function without inducing open-channel block.

Table 3: Receptor Binding Profile of 7-Cl-KYNA

Receptor/ChannelAffinity (Ki or IC50)Selectivity vs. GlycineB Site
NMDAR GlycineB site100 ± 15 nMReference target
AMPA Receptor>100 µM>1000-fold lower
Kainate Receptor>100 µM>1000-fold lower
GABAA Receptor>100 µM>1000-fold lower
Dopamine D2 Receptor>10 µM>100-fold lower

Data sourced from receptor screening assays [4] [8]

The glycineB site selectivity confers several pharmacological advantages:

  • Subunit Specificity: 7-Cl-KYNA does not discriminate between GluN2 subunit-containing NMDARs, allowing broad but activity-dependent inhibition [7].
  • Absence of Psychotomimetic Effects: Unlike ketamine or MK-801, 4-Cl-KYN administration in rodents and humans does not induce hyperlocomotion, prepulse inhibition deficits, or dopamine release – hallmarks of psychotomimetic activity [4] [8] [9]. This is attributed to avoidance of NMDAR blockade on GABAergic interneurons, which disinhibits glutamate release [7].
  • Activity-Dependent Inhibition: 7-Cl-KYNA preferentially suppresses excessive NMDAR activation under pathological conditions (e.g., glutamate surges during seizures or chronic stress) while preserving basal neurotransmission [6]. This was demonstrated in kainate-induced seizure models, where 4-Cl-KYN reduced neuronal loss and seizure duration without impairing normal motor function [6].

AMPA Receptor Modulation as a Secondary Pathway for Antidepressant Effects

Though 7-Cl-KYNA has negligible direct affinity for AMPA receptors (AMPARs), AMPAR activation is essential for its rapid antidepressant-like effects. Preclinical studies demonstrate that the AMPAR antagonist NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-dione) abolishes the antidepressant actions of 4-Cl-KYN in rodent models [4] [5] [6]. This indicates that downstream AMPAR activation, not solely NMDAR inhibition, mediates the prodrug’s behavioral effects.

The proposed mechanism involves:

  • Disinhibition of Glutamate Release: GlycineB site blockade reduces NMDAR-mediated tonic inhibition of pyramidal neurons, leading to increased glutamate release [7].
  • AMPAR Activation: Elevated glutamate preferentially activates AMPARs due to their faster kinetics and lower affinity compared to NMDARs.
  • BDNF-mTOR Cascade: AMPAR stimulation triggers voltage-dependent calcium channel (VDCC) influx, activating the release of brain-derived neurotrophic factor (BDNF). BDNF then activates the mechanistic target of rapamycin (mTOR) pathway, driving synaptic protein synthesis (e.g., PSD-95, GluA1) and spine formation [7] [10].

Table 4: Downstream Effects of 4-Cl-KYN-Derived 7-Cl-KYNA

TargetEffectFunctional Outcome
NMDAR GlycineB SiteCompetitive antagonism → Reduced Ca2+ influxAttenuation of excitotoxicity
AMPA ReceptorsIndirect activation via glutamate releasemTOR pathway activation & synaptic plasticity
3-Hydroxyanthranilate OxidaseInhibition by metabolite 4-Cl-3-HAAReduced neurotoxic quinolinic acid production
LAT1 TransportCompetition by N-acetyl-4-Cl-KYN metabolitePotential reduction in brain 4-Cl-KYN uptake

This AMPAR-dependent mechanism aligns with ketamine’s antidepressant actions but avoids ketamine’s side effects because:

  • It does not induce gamma oscillations associated with dissociation [7]
  • It lacks direct dopamine-releasing properties [4] [8]
  • It preserves GABAergic interneuron function [7]

Properties

CAS Number

75802-84-5

Product Name

4-Chlorokynurenine

IUPAC Name

2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

InChI

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)

InChI Key

HQLHZNDJQSRKDT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

3-(4-chloroanthraniloyl)-DL-alanine
4-chloro-DL-kynurenine
4-chlorokynurenine

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.